molecular formula C17H15Cl2NO5 B13965502 L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- CAS No. 50649-05-3

L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-

Cat. No.: B13965502
CAS No.: 50649-05-3
M. Wt: 384.2 g/mol
InChI Key: DZSVLRVQHPJQFF-AWEZNQCLSA-N
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Description

L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- is a compound that combines the amino acid L-Tyrosine with a 2,4-dichlorophenoxyacetyl group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- typically involves the reaction of L-Tyrosine with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dimethylformamide (DMF) and a base such as triethylamine to neutralize the by-products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cellular processes leading to cancer progression. The compound binds to the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- is unique due to its combined structure, which imparts specific biological activities not observed in its individual components. Its ability to inhibit c-Met kinase and its potential antiproliferative effects make it a compound of interest in medicinal chemistry .

Properties

CAS No.

50649-05-3

Molecular Formula

C17H15Cl2NO5

Molecular Weight

384.2 g/mol

IUPAC Name

(2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C17H15Cl2NO5/c18-11-3-6-15(13(19)8-11)25-9-16(22)20-14(17(23)24)7-10-1-4-12(21)5-2-10/h1-6,8,14,21H,7,9H2,(H,20,22)(H,23,24)/t14-/m0/s1

InChI Key

DZSVLRVQHPJQFF-AWEZNQCLSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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